molecular formula C9H8BrF3O3S B8714852 4-Bromo-3,5-dimethylphenyl trifluoromethanesulfonate

4-Bromo-3,5-dimethylphenyl trifluoromethanesulfonate

Cat. No. B8714852
M. Wt: 333.12 g/mol
InChI Key: BNFVLWAYCBUPHK-UHFFFAOYSA-N
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Patent
US08853445B2

Procedure details

Trifluoro-methanesulfonic acid 4-bromo-3,5-dimethyl-phenyl ester (79.8 g, 0.24 mol) and AcCN (500 mL) were added to a 3 necked, 2.0 L round bottom flask equipped with mechanical stirrer, nitrogen inlet adapter, heating mantle and thermocouple. To the resulting solution were then added Pd(PPh3)4 (27.7 g, 0.024 mol), CuI (9.2 g, 0.048 mol) and Zn(CN)2 (79.8 g, 0.24 mol). The resulting mixture was stirred for 45 minutes at 50° C., DMAc (150 mL) was added and the temperature was increased to 80-88° C. and the mixture aged at this temperature overnight. The resulting mixture was cooled to ambient temperature, diluted with EtOAc (200 mL), and filtered with STAND SUPER-CEL 815520. The SUPER-CEL cake was rinsed with EtOAc (200 mL×6). The EtOAc solutions were combined and quenched with a 4:1:4 mixture of saturated NH4Cl:concentrated NH4OH:H2O (240 mL:60 mL:240 mL). The layers were separated and the organic layer was rinsed once with water (500 mL) and once with brine (500 mL), then concentrated to dryness in vacuo to yield a red thick oil. The title compound was crystallized from EtOAc (135 mL) and heptanes (500 mL) to yield white-yellowish crystal.
Quantity
79.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
27.7 g
Type
catalyst
Reaction Step Four
Name
CuI
Quantity
9.2 g
Type
catalyst
Reaction Step Five
Name
Zn(CN)2
Quantity
79.8 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5](OS(C(F)(F)F)(=O)=O)=[CH:4][C:3]=1[CH3:17].C([C:21]#[N:22])(C)=O.CC(N(C)C)=O>CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I.[C-]#N.[C-]#N.[Zn+2]>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:21]#[N:22])=[CH:4][C:3]=1[CH3:17] |f:6.7.8,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
79.8 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)OS(=O)(=O)C(F)(F)F)C
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)(C)C#N
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
27.7 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Five
Name
CuI
Quantity
9.2 g
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Zn(CN)2
Quantity
79.8 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 45 minutes at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2.0 L round bottom flask equipped with mechanical stirrer, nitrogen inlet adapter
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to 80-88° C.
CUSTOM
Type
CUSTOM
Details
aged at this temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered with STAND SUPER-CEL 815520
WASH
Type
WASH
Details
The SUPER-CEL cake was rinsed with EtOAc (200 mL×6)
CUSTOM
Type
CUSTOM
Details
quenched with a 4:1:4 mixture of saturated NH4Cl
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was rinsed once with water (500 mL) and once with brine (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a red thick oil
CUSTOM
Type
CUSTOM
Details
The title compound was crystallized from EtOAc (135 mL) and heptanes (500 mL)
CUSTOM
Type
CUSTOM
Details
to yield white-yellowish crystal

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
BrC1=C(C=C(C#N)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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